2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN7O/c1-11-5-12(2)25(21-11)15-3-4-16(26)24(22-15)10-13-8-23(9-13)17-19-6-14(18)7-20-17/h3-7,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDFVIRCLXHOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activities, including antibacterial, antitubercular, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 383.22 g/mol. Its structure features a complex arrangement that includes a bromopyrimidine moiety, an azetidine ring, and a pyrazole unit, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Target Compound | Pseudomonas aeruginosa | 4 |
The target compound's structure suggests it may also inhibit bacterial growth through mechanisms involving DNA synthesis interference or cell wall disruption.
Antitubercular Activity
In the search for new antitubercular agents, derivatives of the target compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound C | 1.35 | 3.73 |
| Compound D | 2.18 | 4.00 |
| Target Compound | TBD | TBD |
These results indicate that the target compound may hold promise as a potent antitubercular agent, warranting further investigation into its mechanism of action and efficacy.
Cytotoxicity Studies
Cytotoxicity assays are crucial in determining the safety profile of new compounds. The target compound was evaluated for cytotoxic effects on human embryonic kidney (HEK-293) cells. Preliminary results indicated low cytotoxicity at concentrations effective against bacterial strains, suggesting a favorable therapeutic index.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target molecule:
- Antimicrobial Efficacy : A series of substituted pyrazole derivatives were synthesized and tested against resistant bacterial strains, showing promising results in inhibiting growth without significant toxicity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the azetidine and pyrazole moieties significantly affect biological activity, highlighting the importance of structural optimization in drug design .
- Molecular Docking Studies : Computational studies have provided insights into potential binding sites and interactions with target enzymes in bacterial cells, supporting experimental findings regarding antibacterial activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromopyrimidine Site
The 5-bromopyrimidine group undergoes substitution reactions, primarily at the bromine position, due to electron-deficient aromaticity.
Key Findings :
-
The bromine atom is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups .
-
Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .
Functionalization of the Dihydropyridazinone Ring
The dihydropyridazin-3-one core participates in oxidation and ring-opening reactions.
Key Findings :
-
Oxidation with KMnO₄ selectively aromatizes the dihydropyridazinone ring to pyridazinone .
-
The NH group in the ring is susceptible to alkylation under strong base conditions .
Azetidine Ring Modifications
The azetidine moiety undergoes ring-opening or functionalization at the methyl position.
Key Findings :
-
Acidic conditions promote azetidine ring expansion to pyrrolidine derivatives .
-
The methyl group is oxidizable but requires harsh reagents .
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole group is relatively inert but participates in electrophilic substitutions under specific conditions.
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 4-Nitro-pyrazole derivative | |
| Halogenation | NBS, AIBN, CCl₄ | Brominated pyrazole | Limited regioselectivity |
Key Findings :
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Nitration occurs at the para position relative to the dimethyl groups .
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Radical bromination (NBS) targets the pyrazole but lacks regiocontrol .
Cycloaddition and Multicomponent Reactions
The compound serves as a substrate for cycloadditions due to its π-deficient rings.
Key Findings :
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The pyrimidine ring acts as a dienophile in Diels-Alder reactions .
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation .
Metal-Mediated Transformations
Transition metals facilitate C–H activation and coupling reactions.
| Reaction Type | Catalyst | Substrate | Outcome | Reference |
|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃ | Aryl iodide | Direct arylation at pyrimidine C–H | |
| Olefination | RuCl₃, AgOAc | Styrene | Alkenylated product |
Key Findings :
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Pd-catalyzed C–H arylation occurs at the pyrimidine’s C4 position .
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Ru-mediated olefination requires silver additives for efficiency .
Hydrolysis and Degradation Pathways
Stability studies reveal pH-dependent hydrolysis of sensitive groups.
| Condition | Degradation Site | Major Product | Half-Life | Reference |
|---|---|---|---|---|
| pH 1.2 (HCl) | Azetidine ring | Ring-opened amine | 2.1 h | |
| pH 10.0 (NaOH) | Dihydropyridazinone | Pyridazinone | 8.5 h |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest analogue, 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (), differs in three critical aspects:
Halogen substitution : Bromine (Br) vs. chlorine (Cl) on the pyrimidine ring.
Ring system : Azetidine (4-membered) vs. piperidine (6-membered).
Pyrazole substitution : 3,5-Dimethyl vs. unsubstituted pyrazole.
Impact of Structural Variations
- Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions and binding affinity compared to chlorine, as seen in studies where brominated analogues exhibit improved IC₅₀ values in kinase assays .
- In contrast, piperidine’s flexibility might favor entropy-driven binding in larger active sites .
- Unsubstituted pyrazoles, as in the chloro-piperidine analogue, may prioritize solubility over bioavailability .
Methodological Considerations in Comparisons
As noted in , compound similarity assessments rely on metrics like Tanimoto coefficients (for 2D fingerprints) or RMSD (for 3D alignments). The target compound’s unique azetidine-bromopyrimidine motif would yield low similarity scores with conventional pyridine- or piperidine-based analogues, underscoring the need for target-specific similarity frameworks in virtual screening .
Research Findings and Hypotheses
While direct data on the target compound’s activity are absent, extrapolation from structural analogues suggests:
Kinase Inhibition Potential: Bromopyrimidine derivatives are prevalent in kinase inhibitors (e.g., EGFR, BRAF), where halogen bonding stabilizes ATP-binding pocket interactions .
Antimicrobial Activity : The dimethylpyrazole group aligns with motifs in nitrothiophen-containing antitubercular agents (), though nitro groups are typically required for such activity .
Metabolic Stability : Azetidine’s rigidity may reduce cytochrome P450-mediated oxidation compared to piperidine, improving half-life .
Data Table: Hypothetical Physicochemical Properties
| Property | Target Compound | Chloro-Piperidine Analogue |
|---|---|---|
| Molecular Weight | ~490 g/mol | ~450 g/mol |
| Calculated logP | ~3.2 (Bromine + dimethyl) | ~2.5 (Chlorine) |
| Hydrogen Bond Donors | 1 (pyridazinone NH) | 1 |
| Hydrogen Bond Acceptors | 7 | 6 |
Note: Values estimated using fragment-based calculations due to lack of experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
